
6-nitro-3H-quinoxalin-2-one
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Overview
Description
6-Nitro-3H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-nitro-3H-quinoxalin-2-one typically involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, followed by nitration. One common method is the reaction of o-phenylenediamine with glyoxal or its derivatives to form quinoxalin-2-one, which is then nitrated using nitric acid or a nitrating mixture to introduce the nitro group at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Electrophilic Substitution at C-3
The C-3 position of 6-nitro-3H-quinoxalin-2-one is highly reactive due to electron deficiency caused by the nitro group. Acid-promoted carbamoylation at C-3 has been achieved using isocyanides under aqueous conditions. For example:
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Reaction Conditions : 6-Nitro-3H-quinoxalin-2-one (1.0 equiv), isocyanide (1.5 equiv), HClO₄ (1.0 equiv) in H₂O at 90°C for 3 h .
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Mechanism : Protonation of the quinoxalinone forms an electrophilic intermediate, followed by nucleophilic attack by isocyanide and subsequent oxidation .
Radical-Mediated C-3 Arylation
Persulfate-mediated radical coupling enables arylation at C-3 using arylhydrazines or aryl boronic acids:
With Arylhydrazines
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Scope : Electron-withdrawing substituents (e.g., NO₂ at C-6) reduce yields compared to electron-donating groups .
With Aryl Boronic Acids
Photoredox Alkylation at C-3
Visible-light-driven alkylation using Katritzky salts (derived from amines) proceeds via a radical pathway:
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Conditions : Eosin Y (photocatalyst), CH₃CN, blue LED, room temperature .
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Key Step : Single-electron transfer (SET) generates alkyl radicals, which add to C-3 .
Functionalization of the Nitro Group
The nitro group at C-6 can undergo reduction or serve as a directing group:
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂, enabling further derivatization (e.g., amidation).
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Directed C–H Activation : The nitro group enhances electrophilicity at C-3 and C-7, facilitating regioselective functionalization .
Biological Activity Correlations
6-Nitro-substituted quinoxalinones exhibit enhanced bioactivity:
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Anticancer Potential : Derivatives show cytotoxicity via radical-mediated DNA damage .
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Enzyme Inhibition : Nitro groups improve binding to COX-2 and LDHA active sites, with IC₅₀ values ranging 96–121 µg/mL .
Comparative Reactivity
The nitro group’s position significantly impacts reactivity:
Position | Reaction Type | Yield (%) | Notes |
---|---|---|---|
C-6 | C-3 Arylation (K₂S₂O₈) | 71 | Lower yield vs. electron-donating groups |
C-8 | C-3 Carbamoylation | 85 | Higher steric tolerance |
Key Mechanistic Insights
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Acid-Promoted Reactions : Protonation at N-1 increases C-3 electrophilicity, enabling nucleophilic attack .
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Radical Pathways : Persulfate-generated sulfate radicals (SO₄˙⁻) abstract hydrogen to form aryl/alkyl radicals .
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Steric Effects : Bulky N-substituents (e.g., phenacyl) reduce yields by ~20% compared to methyl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have identified 6-nitro-3H-quinoxalin-2-one derivatives as promising candidates for anticancer therapy. These compounds have been shown to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA). For instance, a study reported that certain quinoxalinone derivatives exhibited moderate inhibition of COX-2 with efficiencies ranging from 50% to 97% compared to the positive control diclofenac . The structure-activity relationship (SAR) analysis revealed that specific substituents significantly influenced the inhibitory efficiency, suggesting that further optimization could enhance their anticancer potential.
Antibacterial Properties
This compound has also been investigated for its antibacterial properties. Compounds derived from this scaffold have demonstrated activity against various bacterial strains. The SAR studies indicated that modifications at specific positions on the quinoxaline core could lead to improved antibacterial efficacy. This finding is particularly relevant in the context of rising antibiotic resistance, making such derivatives valuable in developing new antibacterial agents .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit various enzymes linked to disease processes. For example, it was found to inhibit LDHA, an enzyme crucial for tumor metabolism. The inhibition of LDHA can disrupt the metabolic pathways of cancer cells, leading to reduced proliferation and increased apoptosis .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies indicate that certain quinoxaline derivatives can modulate pathways involved in neurodegeneration, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease. The precise mechanisms remain under investigation, but the modulation of signaling pathways related to neuronal survival appears promising .
Structure-Activity Relationship (SAR) Insights
Understanding the SAR of this compound is crucial for optimizing its biological activities. Research has shown that variations in substituents significantly affect both the potency and selectivity of these compounds against target enzymes. For instance, modifications introducing electron-withdrawing groups were found to enhance COX-2 inhibition, while electron-donating groups generally reduced activity .
Case Study 1: Anticancer Screening
A comprehensive screening of a library of quinoxaline derivatives led to the identification of several compounds with IC50 values in the low micromolar range against colorectal cancer cell lines. Notably, compounds with methoxy and chloro substituents showed enhanced activity compared to unsubstituted analogs .
Case Study 2: Antibacterial Evaluation
In vitro tests demonstrated that specific derivatives exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. This highlights the potential for these compounds in addressing urgent public health challenges posed by antibiotic resistance .
Mechanism of Action
The mechanism of action of 6-nitro-3H-quinoxalin-2-one involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of key cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
- 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one
- 5-Methyl-6H-indolo[2,3-b]quinoxalin-3-one
- 9-Nitro-6H-indolo[2,3-b]quinoxaline
Comparison: 6-Nitro-3H-quinoxalin-2-one is unique due to its specific substitution pattern and the presence of the nitro group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other quinoxaline derivatives. For example, 3-(Nitromethyl)-3,4-dihydroquinoxalin-2(1H)-one has a different substitution pattern, leading to variations in its chemical behavior and applications .
Biological Activity
6-Nitro-3H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of this compound, including its potential anticancer, antibacterial, and enzymatic inhibitory effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a nitro group at the 6-position of the quinoxaline ring. This structural modification is significant as it influences the compound's biological activity.
Anticancer Activity
Research indicates that derivatives of quinoxalinones, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. A study reported the synthesis of several quinazolinone derivatives that demonstrated significant anticancer activity against breast cancer, hepatocellular carcinoma, and other malignancies. The most active compounds showed IC50 values comparable to established chemotherapeutic agents .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
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6-Nitro-3H-Qx-2-O | HCT-116 | 96.19 | |
Quinazolinone A | MCF-7 | 82.95 | |
Quinazolinone B | HT-29 | 99.02 |
Antibacterial Activity
In addition to its anticancer properties, this compound has shown antibacterial effects. A study evaluated various quinoxalinone derivatives for their antibacterial activity and found that certain compounds exhibited significant inhibition against pathogenic bacteria, suggesting potential therapeutic applications in treating bacterial infections .
Table 2: Antibacterial Activity of Quinoxaline Derivatives
Compound | Bacteria Targeted | Inhibition Zone (mm) | Reference |
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6-Nitro-3H-Qx-2-O | E. coli | 15 | |
Quinazolinone C | S. aureus | 18 |
Enzymatic Inhibition
This compound has also been studied for its ability to inhibit key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lactate dehydrogenase (LDHA). These enzymes play crucial roles in tumor metabolism and inflammation, making them important targets for cancer therapy. The compound demonstrated significant inhibitory activity against COX-2, which is implicated in colorectal cancer development .
Table 3: Enzymatic Inhibition by Quinoxaline Derivatives
Study on Colorectal Cancer
A significant study investigated the effects of various quinoxalinone derivatives on colorectal cancer cell lines (HCT-116 and LoVo). The study concluded that compounds with structural modifications similar to those found in this compound exhibited potent cytotoxicity and inhibited COX-2 expression, thereby reducing tumor growth and promoting apoptosis in cancer cells .
Antimicrobial Efficacy
Another research focused on the antimicrobial efficacy of quinoxaline derivatives against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the quinoxaline structure enhanced its antibacterial properties, making it a promising candidate for developing new antibiotics .
Properties
Molecular Formula |
C8H5N3O3 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
6-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-9-7-3-5(11(13)14)1-2-6(7)10-8/h1-3H,4H2 |
InChI Key |
FJIZTXWVMLLGBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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